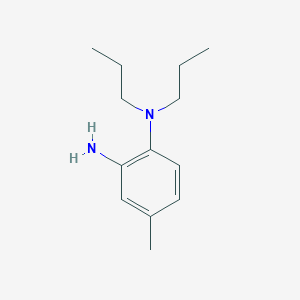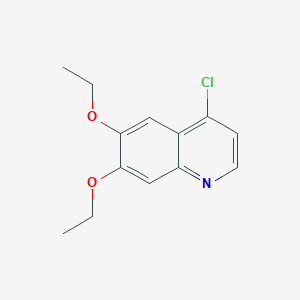
4-クロロ-6,7-ジエトキシキノリン
概要
説明
4-Chloro-6,7-diethoxyquinoline: is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the 4th position and ethoxy groups at the 6th and 7th positions on the quinoline ring
科学的研究の応用
Chemistry: 4-Chloro-6,7-diethoxyquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It is used in the synthesis of pharmaceutical compounds like Tivozanib and Cabozantinib, which are known for their anticancer properties .
Industry: The compound finds applications in the production of dyes, pigments, and agrochemicals. Its derivatives are used in the formulation of various industrial products.
作用機序
Target of Action
4-Chloro-6,7-diethoxyquinoline is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds . It is used in the preparation of drugs such as Tivozanib (T447205) and Cabozantinib (C051500), which are used as anticancer drugs . The primary targets of these drugs are typically cancer cells, where they inhibit the growth and proliferation of the cells.
Action Environment
The action, efficacy, and stability of 4-Chloro-6,7-diethoxyquinoline and the drugs it is used to synthesize can be influenced by various environmental factors. These can include factors within the body, such as pH and the presence of other substances, as well as external factors such as temperature and light. For example, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
生化学分析
Biochemical Properties
4-Chloro-6,7-diethoxyquinoline plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of anticancer agents such as Tivozanib and Cabozantinib . The interactions of 4-Chloro-6,7-diethoxyquinoline with these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the activity of target enzymes and proteins.
Cellular Effects
The effects of 4-Chloro-6,7-diethoxyquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Chloro-6,7-diethoxyquinoline can induce apoptosis in cancer cells by disrupting key signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, 4-Chloro-6,7-diethoxyquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, it can inhibit the activity of certain kinases involved in cell proliferation, thereby preventing the growth of cancer cells . The binding interactions of 4-Chloro-6,7-diethoxyquinoline with these biomolecules are facilitated by its unique chemical structure, which allows it to fit into the active sites of target enzymes and proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-6,7-diethoxyquinoline in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Studies have shown that 4-Chloro-6,7-diethoxyquinoline remains relatively stable under standard laboratory conditions . Long-term effects on cellular function have been observed, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 4-Chloro-6,7-diethoxyquinoline vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Chloro-6,7-diethoxyquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic pathways and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-6,7-diethoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 4-Chloro-6,7-diethoxyquinoline are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6,7-diethoxyquinoline is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing 4-Chloro-6,7-diethoxyquinoline to its site of action . This precise localization ensures that the compound interacts with its intended targets, enhancing its efficacy and reducing off-target effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-diethoxyquinoline typically involves the following steps:
Nitration: Starting with 3,4-diethoxyaniline, nitration is performed to obtain 2-nitro-4,5-diethoxyaniline.
Reduction: The nitro group is reduced to an amino group using iron powder or another reducing agent.
Cyclization: The resulting compound undergoes cyclization with ethyl chloroformate under specific conditions to form 4-hydroxyquinoline.
Industrial Production Methods: The industrial production of 4-Chloro-6,7-diethoxyquinoline follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Chloro-6,7-diethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
類似化合物との比較
4-Chloro-6,7-dimethoxyquinoline: Similar structure but with methoxy groups instead of ethoxy groups.
4,7-Dichloroquinoline: Contains two chlorine atoms at the 4th and 7th positions.
6,7-Diethoxyquinoline: Lacks the chlorine atom at the 4th position.
Uniqueness: 4-Chloro-6,7-diethoxyquinoline is unique due to the presence of both chlorine and ethoxy groups, which confer specific chemical reactivity and biological activity. This combination of substituents allows for diverse applications in synthesis and medicinal chemistry, distinguishing it from other quinoline derivatives .
特性
IUPAC Name |
4-chloro-6,7-diethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-12-7-9-10(14)5-6-15-11(9)8-13(12)17-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSCIYUFWGGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


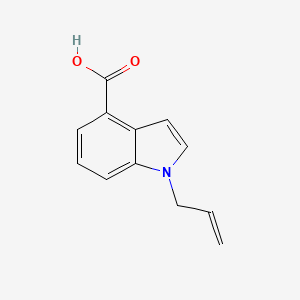
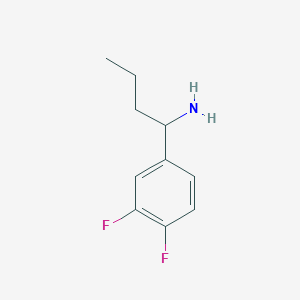
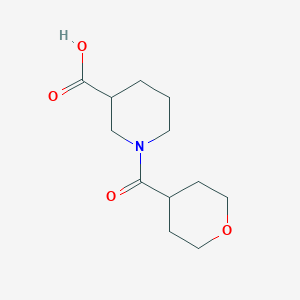
![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)
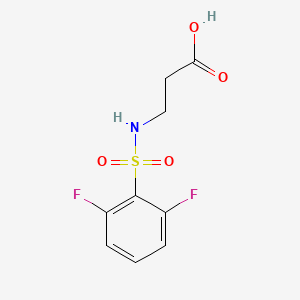
![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)
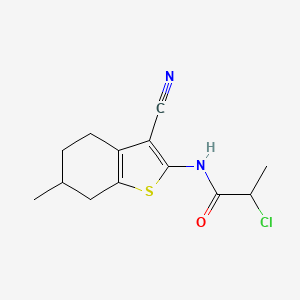
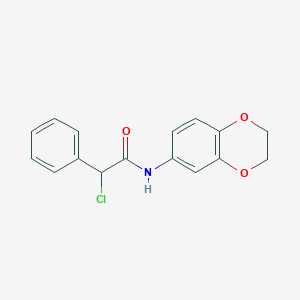
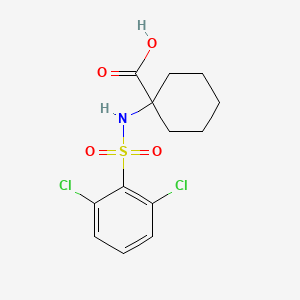
![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)
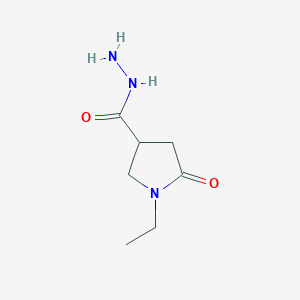
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)
